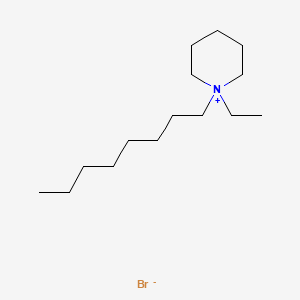
1-Ethyl-1-octylpiperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-octylpiperidinium bromide is a quaternary ammonium salt with the chemical formula C15H32BrN. It is a member of the piperidinium family, characterized by a piperidine ring substituted with ethyl and octyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-octylpiperidinium bromide can be synthesized through a quaternization reaction. The process involves the reaction of 1-octylpiperidine with ethyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1-octylpiperidinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substituted Piperidinium Salts: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions.
Applications De Recherche Scientifique
1-Ethyl-1-octylpiperidinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It has been studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: It is used in the formulation of ionic liquids, which have applications in green chemistry, electrochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 1-ethyl-1-octylpiperidinium bromide varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes by interacting with the lipid bilayer, leading to cell lysis and death.
Catalysis: As a phase transfer catalyst, it facilitates the transfer of reactants between immiscible phases, increasing the reaction rate and yield.
Drug Delivery: It can form complexes with drugs, enhancing their solubility and targeting specific cells or tissues through receptor-mediated endocytosis.
Comparaison Avec Des Composés Similaires
1-Ethyl-1-octylpiperidinium bromide can be compared with other quaternary ammonium salts:
1-Ethylpyridinium bromide: Similar in structure but with a pyridine ring instead of a piperidine ring. It has different solubility and reactivity properties.
1-Octylpyridinium bromide: Similar in structure but with a pyridine ring and only an octyl group. It is used in different applications due to its unique properties.
1-Butyl-1-methylpiperidinium bromide: Another piperidinium salt with different alkyl groups, leading to variations in its physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of ethyl and octyl groups, which confer distinct solubility, reactivity, and biological activity properties. This makes it particularly useful in applications requiring specific phase transfer or antimicrobial properties.
Propriétés
Numéro CAS |
23489-01-2 |
|---|---|
Formule moléculaire |
C15H32BrN |
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
1-ethyl-1-octylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C15H32N.BrH/c1-3-5-6-7-8-10-13-16(4-2)14-11-9-12-15-16;/h3-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OYVULUZBDZCRFD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


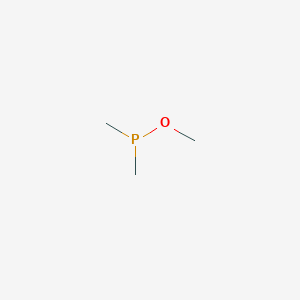
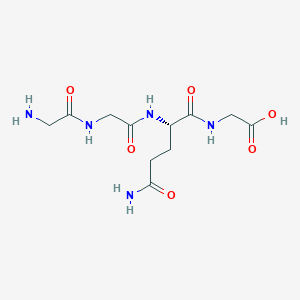

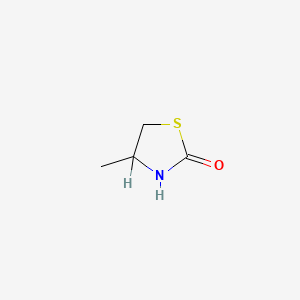
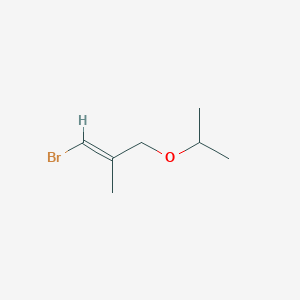
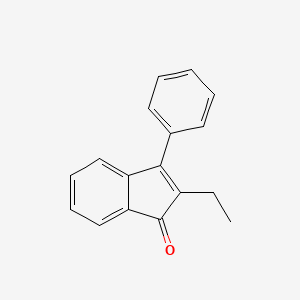

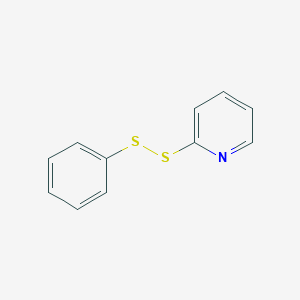

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

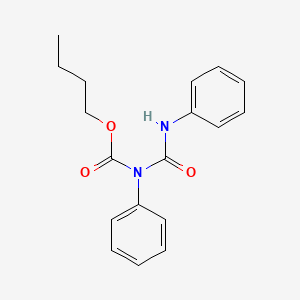
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
